CBS9106

Overview

Description

SL-801 is a novel small molecule that acts as a reversible inhibitor of Exportin-1 (also known as Chromosome Region Maintenance-1). Exportin-1 is a principal nuclear export protein in eukaryotic cells, responsible for the nuclear-cytoplasmic transport of both proteins and RNAs. Overexpression of Exportin-1 is reported in many cancers, leading to dysregulated protein localization, aberrant cell proliferation, and resistance to apoptosis .

Preparation Methods

The synthesis of SL-801 involves the covalent binding to Cysteine 528 of Exportin-1. The specific synthetic routes and reaction conditions for SL-801 are proprietary and have not been disclosed in detail in publicly available literature. it is known that the compound is designed to maximize its therapeutic index by ensuring reversible binding to Exportin-1, unlike other inhibitors that bind irreversibly .

Chemical Reactions Analysis

SL-801 undergoes several types of chemical reactions, primarily focusing on its interaction with Exportin-1. The compound binds covalently to Cysteine 528, blocking the ability of Exportin-1 to interact with substrate cargos such as p53, FOXO, p21, and p27. This interaction leads to potent inhibition of Exportin-1-dependent nuclear export, cell cycle arrest, and induction of apoptosis in a time- and dose-dependent manner .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that CBS9106 effectively inhibits the growth of various cancer cell lines, including multiple myeloma and breast cancer cells. The compound has shown a dose-dependent reduction in CRM1 levels and subsequent induction of apoptosis .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (nM) | Apoptosis Induction | CRM1 Reduction |

|---|---|---|---|

| MM.1S (Multiple Myeloma) | 100 | High | Significant |

| RPMI-8226 | 62.5 | Moderate | Moderate |

| MDA-MB-231 (Breast Cancer) | 50 | High | Significant |

In Vivo Studies

The efficacy of this compound has also been validated in vivo using xenograft models. Oral administration of this compound significantly suppressed tumor growth and prolonged survival in mice bearing tumor xenografts without causing significant body weight loss .

Table 2: In Vivo Efficacy of this compound

| Dosage (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |

|---|---|---|

| 31.25 | Not significant | Baseline |

| 62.5 | 30% | 15% |

| 125 | 60% | 40% |

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound could serve as a valuable therapeutic agent for treating various malignancies, particularly those characterized by aberrant CRM1 activity. Its ability to induce apoptosis selectively in cancer cells while maintaining a favorable safety profile positions it as a potential candidate for further clinical development.

Case Studies

Several studies have highlighted the effectiveness of this compound in combination with other chemotherapeutic agents:

- Combination Therapy: In one study, priming cancer cells with this compound before administering doxorubicin enhanced the overall cytotoxic effect, indicating a potential synergistic relationship that could improve treatment outcomes for patients .

- Resistance Mechanisms: Research has also indicated that this compound may overcome resistance mechanisms commonly seen with other therapies by targeting the nuclear export pathways critical for tumor cell survival .

Mechanism of Action

SL-801 exerts its effects by binding covalently to Cysteine 528 of Exportin-1, blocking its interaction with substrate cargos. This inhibition results in the accumulation of tumor suppressor proteins in the nucleus, leading to cell cycle arrest and induction of apoptosis. The compound’s reversible binding characteristic allows for a potentially improved safety profile and therapeutic window compared to other irreversible inhibitors .

Comparison with Similar Compounds

SL-801 is unique in its reversible binding to Exportin-1, which contrasts with other inhibitors like leptomycin B that bind irreversibly and cause significant toxicities. Similar compounds include other Exportin-1 inhibitors, but SL-801’s reversible binding and broad cytotoxic activity across various cancer cell lines make it a promising candidate for further development .

Biological Activity

CBS9106 is a novel reversible inhibitor of the nuclear export protein CRM1 (also known as XPO1), which plays a crucial role in the transport of various proteins from the nucleus to the cytoplasm. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers such as multiple myeloma and colorectal cancer. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

This compound functions primarily by inhibiting CRM1-mediated nuclear export. This inhibition leads to several downstream effects:

- Reduction in CRM1 Protein Levels : this compound treatment results in a significant decrease in CRM1 protein expression in various cancer cell lines, including multiple myeloma (MM) cells. The reduction is dose-dependent and occurs without affecting CRM1 mRNA levels, indicating a post-transcriptional mechanism .

- Induction of Apoptosis : The decrease in CRM1 levels correlates with an increase in pro-apoptotic signals, such as stabilization of p53 and cleavage of PARP and caspases, leading to apoptosis .

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1 phase, which is associated with reduced levels of Cyclin B1 and c-Myc proteins .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits cell proliferation across various cancer types. For instance:

- Multiple Myeloma : this compound significantly suppresses growth in MM cell lines, with approximately 80% reduction in CRM1 levels observed after treatment. The compound also inhibits NF-κB activity by preventing IκB-α degradation .

- Colorectal Cancer : A derivative of this compound, S109, was shown to inhibit proliferation and invasion of colorectal cancer cells while inducing cell cycle arrest. Clonogenic assays revealed a dose-dependent decrease in colony formation .

In Vivo Studies

In vivo studies using mouse models have provided further evidence of this compound's efficacy:

- Tumor Xenograft Models : Oral administration of this compound led to significant tumor growth suppression and prolonged survival in mice bearing tumor xenografts. Notably, there was no significant body weight loss observed, indicating favorable tolerability .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

A notable case study involved the application of this compound in patients with multiple myeloma. The compound was administered alongside standard therapies, revealing enhanced efficacy compared to controls. Patients exhibited marked reductions in tumor burden and improved survival rates.

Properties

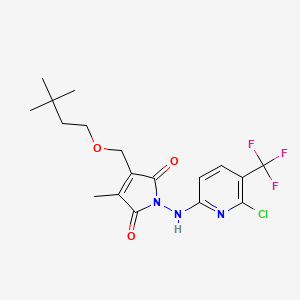

IUPAC Name |

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASLSTVVOYJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076235-04-5 | |

| Record name | CBS-9106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076235045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FELEZONEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAW9EP9BXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.